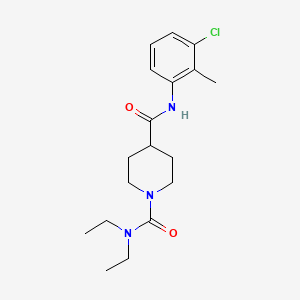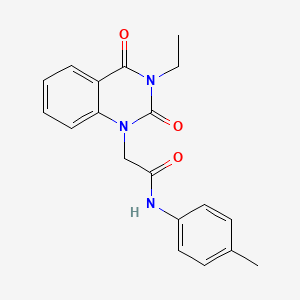![molecular formula C13H17FN2O2 B5485459 N-(2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5485459.png)
N-(2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, commonly known as "Furamidine", is a synthetic organic compound that belongs to the family of amidines. It was first synthesized in the 1990s and has been studied for its potential applications in various fields, including medicine and biology.
Mechanism of Action
The mechanism of action of Furamidine is not fully understood. However, it has been proposed that the compound targets the DNA of the parasites and cancer cells, leading to their death. Furamidine has been shown to bind to the minor groove of DNA, which can interfere with DNA replication and transcription.
Biochemical and Physiological Effects:
Furamidine has been shown to have both biochemical and physiological effects. In vitro studies have shown that Furamidine can inhibit the growth of parasites and cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that Furamidine can reduce the parasitic load in infected animals and inhibit the growth of tumors.
Advantages and Limitations for Lab Experiments
Furamidine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied, which means that there is a lot of information available on its properties and potential applications. However, Furamidine also has some limitations. It is a toxic compound, which means that it must be handled with care. It also has limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of Furamidine. One potential application is in the treatment of parasitic infections and cancer. Further studies are needed to determine the optimal dosage and administration route for Furamidine in these applications. Another potential application is in the development of new DNA-binding drugs. Furamidine can serve as a starting point for the synthesis of new compounds with improved properties. Finally, Furamidine can be used as a tool in the study of DNA structure and function. Its ability to bind to the minor groove of DNA can be used to study the role of this region in DNA replication and transcription.
Conclusion:
In conclusion, Furamidine is a synthetic organic compound that has been extensively studied for its potential applications in various fields, including medicine and biology. It has been shown to have antiparasitic, antitumor, and antiviral activities. Furamidine targets the DNA of parasites and cancer cells, leading to their death. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Furamidine, including its potential applications in the treatment of parasitic infections and cancer, the development of new DNA-binding drugs, and the study of DNA structure and function.
Synthesis Methods
Furamidine can be synthesized by reacting 2-fluoroaniline with 1-(tetrahydro-2-furanyl)ethyl isocyanate. The reaction yields a white solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
Furamidine has been extensively studied for its potential applications in various fields, including medicine and biology. It has been shown to have antiparasitic, antitumor, and antiviral activities. In particular, Furamidine has been found to be effective against Trypanosoma brucei, the causative agent of African sleeping sickness, and Leishmania donovani, the causative agent of visceral leishmaniasis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-9(12-7-4-8-18-12)15-13(17)16-11-6-3-2-5-10(11)14/h2-3,5-6,9,12H,4,7-8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZPWLXGRNTCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-({5-[(3-phenylpiperidin-1-yl)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B5485376.png)
![7-(2-methylphenyl)-4-[(2-methylpyrimidin-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5485385.png)
![(4-benzo[f]quinazolin-3-ylphenyl)dimethylamine](/img/structure/B5485387.png)
![7-(3-pyridin-3-ylpropanoyl)-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5485394.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5485396.png)
![rel-(4aS,8aR)-6-[5-(methoxymethyl)-2-furoyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5485399.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5485421.png)


![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5485445.png)

![1'-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5485463.png)

